4-(naphthalen-2-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-naphthalen-2-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3 |
InChI Key |
HXENTOVJGYHGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Oxidation of 4 Naphthalen 2 Yl Butan 2 Ol
A straightforward and high-yielding route to 4-(naphthalen-2-yl)butan-2-one (B13624967) involves the oxidation of its corresponding secondary alcohol, 4-(naphthalen-2-yl)butan-2-ol. This transformation is a fundamental reaction in organic synthesis. libretexts.orgbyjus.com A variety of oxidizing agents can be utilized, with the choice often depending on the desired scale, selectivity, and reaction conditions. organic-chemistry.org
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and aqueous sulfuric acid, also known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org Other effective oxidizing agents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). byjus.com The reaction mechanism for these oxidations typically involves the removal of the hydroxyl hydrogen and the hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond. chemguide.co.uk Secondary alcohols are generally oxidized to ketones without the risk of overoxidation, which can be a concern for primary alcohols. byjus.comchemguide.co.uk
The general transformation is depicted below:
Figure 1: to 4-(naphthalen-2-yl)butan-2-one.
Below is an interactive data table summarizing common reagents and typical conditions for this oxidation.
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | By-products | Notes |
| Chromic Acid (Jones Reagent) | Acetone, Water | 0 °C to Room Temp. | Cr(III) salts | Strong oxidant; reaction is typically fast. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Cr(IV) species, Pyridinium chloride | Milder oxidant, good for sensitive substrates. libretexts.org |
| Sodium Dichromate / H₂SO₄ | Water, Diethyl ether | Reflux | Cr(III) salts | A classical and cost-effective method. byjus.com |
| Potassium Permanganate / NaOH | Water, Acetone | Varies (often heated) | MnO₂ | Strong oxidant; can sometimes lead to C-C bond cleavage under harsh conditions. docbrown.info |
Friedel Crafts Acylation
An alternative approach to construct naphthalene-substituted ketones is through the Friedel-Crafts acylation of naphthalene (B1677914). sigmaaldrich.com This electrophilic aromatic substitution reaction involves treating naphthalene with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com To synthesize a structure analogous to 4-(naphthalen-2-yl)butan-2-one (B13624967), one could envision a multi-step process starting with the acylation of naphthalene with a four-carbon acyl group.
The regioselectivity of the Friedel-Crafts acylation on naphthalene (substitution at the α- or β-position) is highly dependent on the reaction conditions. myttex.netresearchgate.net For instance, performing the reaction in certain solvents like nitrobenzene (B124822) or using bulkier acylating agent-catalyst complexes can favor the formation of the β-substituted product (2-acylnaphthalene). myttex.netgoogle.com This control is crucial for synthesizing the desired 2-substituted naphthalene core. For example, the synthesis of 2-acetylnaphthalene, an intermediate for the non-steroidal anti-inflammatory drug naproxen, is a well-established industrial application of this reaction. sigmaaldrich.com
Synthesis of Naphthalene-Substituted Diol Analogues
The synthesis of diol analogues, particularly those with hydroxyl groups on the naphthalene ring system, requires more advanced methodologies. A notable and innovative approach is the dearomative syn-dihydroxylation of naphthalenes, which mimics the function of certain bacterial enzymes.
Biomimetic Dearomative syn-Dihydroxylation
Recent advancements have led to the development of iron catalysts that can perform the syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. nih.govacs.org This method is inspired by the activity of naphthalene dioxygenase (NDO), a non-heme iron-dependent bacterial enzyme that catalyzes the cis-dihydroxylation of naphthalene as the initial step in its degradation pathway. nih.govresearchgate.net
The synthetic method employs a specially designed iron catalyst with a sterically demanding ligand. nih.gov This catalyst is believed to form a highly reactive and electrophilic high-valent iron-oxo species, which is capable of overcoming the aromatic stability of the naphthalene ring to add two hydroxyl groups across one of the double bonds in a stereospecific syn fashion. nih.govacs.org
A key feature of this reaction is its ability to functionalize the unsubstituted ring of substituted naphthalenes, providing access to complex diol and even tetraol products, as the initial dihydroxylation can render the newly formed olefinic bond susceptible to a second dihydroxylation. nih.govacs.org This methodology provides a direct route to naphthalene-based diols that would be challenging to access through more traditional synthetic routes.
The general reaction is shown below:
Figure 2: Biomimetic syn-dihydroxylation of naphthalene to yield a diol analogue.
The reaction conditions typically involve the naphthalene substrate, a catalytic amount of the biomimetic iron complex, and an oxidant like hydrogen peroxide in a suitable solvent system. nih.gov This approach represents a significant step forward in the direct oxidative functionalization of arenes to produce valuable, highly functionalized molecules.
Chemical Reactivity and Mechanistic Pathways of 4 Naphthalen 2 Yl Butan 2 Ol
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group in 4-(naphthalen-2-yl)butan-2-ol is a key site for a variety of chemical modifications, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, typically yielding ketones as the primary product. chemguide.co.ukbyjus.com In the case of this compound, oxidation would lead to the formation of 4-(naphthalen-2-yl)butan-2-one (B13624967). A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. wikipedia.orgchemistryviews.org
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). libretexts.orgchemistrysteps.com Milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are also highly effective and are often preferred in laboratory settings to avoid harsh acidic conditions. chemistryviews.orglibretexts.org
The general mechanism for these oxidations involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton by a base (such as water or pyridine), which results in the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.commasterorganicchemistry.com
Unlike primary alcohols, which can be further oxidized from an aldehyde to a carboxylic acid, secondary alcohols are generally resistant to further oxidation under standard conditions. chemguide.co.ukbyjus.com The formation of a carboxylic acid from a ketone would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com Therefore, the oxidation of this compound is expected to selectively yield the corresponding ketone, 4-(naphthalen-2-yl)butan-2-one.
Table 1: Representative Oxidizing Agents for Secondary Alcohols
| Reagent | Typical Reaction Conditions | Product |
|---|---|---|
| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, acetone | Ketone |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Ketone |
| Potassium Permanganate (B83412) (KMnO₄) | Basic, cold, dilute conditions | Ketone |
Reduction Processes and Hydrogenation Studies
The reduction of the secondary alcohol in this compound to the corresponding alkane, 2-butylnaphthalene, is a challenging transformation that cannot typically be achieved in a single step. chem-station.comlibretexts.org The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable. libretexts.org
A common and effective strategy involves a two-step sequence. First, the alcohol is converted into a derivative with a good leaving group, such as a tosylate or mesylate ester. chem-station.comlibretexts.org This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This conversion transforms the hydroxyl group into a sulfonate ester, which is an excellent leaving group. libretexts.org
In the second step, the resulting tosylate or mesylate is treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org The hydride ion acts as a nucleophile, displacing the sulfonate ester in an Sₙ2 reaction to yield the alkane. chem-station.com Other reducing systems, such as catalytic hydrogenation, are generally not effective for the direct deoxygenation of simple alcohols. chem-station.com
Nucleophilic Substitution Reactions at the Carbinol Carbon
The carbinol carbon of this compound can undergo nucleophilic substitution, but this requires activation of the hydroxyl group, as it is inherently a poor leaving group. chemistrysteps.com One common method of activation is protonation of the hydroxyl group under acidic conditions. This converts the -OH group into a much better leaving group, water (-OH₂⁺). chemistrysteps.com
For a secondary alcohol like this compound, the subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, and often a mixture of both can occur. chemistrysteps.commasterorganicchemistry.com
Sₙ1 Pathway: In the presence of a strong acid and a nucleophile, the protonated alcohol can depart to form a secondary carbocation. This carbocation is planar and can be attacked by the nucleophile from either face, leading to a racemic mixture if the carbon is chiral. A potential complication with the Sₙ1 mechanism is the possibility of carbocation rearrangements to form a more stable carbocation, although in this specific structure, significant rearrangement is not highly probable. chemistrysteps.commasterorganicchemistry.com
Sₙ2 Pathway: Alternatively, a nucleophile can directly displace the protonated hydroxyl group in a bimolecular process. This pathway leads to an inversion of stereochemistry at the carbinol carbon.
The choice between the Sₙ1 and Sₙ2 pathways is influenced by factors such as the strength of the nucleophile and the reaction solvent.
Another approach to facilitate nucleophilic substitution is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, as mentioned in the reduction section. libretexts.org These esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions, providing a high degree of stereochemical control. libretexts.org
Reactivity of the Naphthalene (B1677914) Aromatic System
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution and can also undergo hydrogenation under specific conditions.
Electrophilic Aromatic Substitution Reactivity and Regioselectivity
Naphthalene is more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org This is because the activation energy required to form the intermediate carbocation (arenium ion) is lower for naphthalene. libretexts.org The substitution pattern on the naphthalene ring is highly regioselective.
In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (α) position rather than the C2 (β) position. This preference is due to the greater resonance stabilization of the carbocation intermediate formed upon attack at the C1 position. The intermediate for C1 substitution has more resonance structures that preserve one of the benzene rings as a fully aromatic system. libretexts.org
In this compound, the naphthalene ring is substituted at the C2 position with a secondary alkyl group. Alkyl groups are generally weak activating groups and are ortho, para-directors in electrophilic aromatic substitution. youtube.com In this case, the ortho positions are C1 and C3, and the para-like positions are C6 and C7. Therefore, the directing effect of the 2-(butan-2-ol) substituent would favor substitution at these positions.
The final regiochemical outcome of an electrophilic aromatic substitution on this compound will be a result of the interplay between the inherent reactivity of the naphthalene ring (favoring C1) and the directing effect of the C2 substituent. It is highly likely that substitution at the C1 position will be a major product due to the strong kinetic preference for attack at this position. However, depending on the reaction conditions and the steric bulk of the electrophile, substitution at other activated positions, such as C3 or C6, may also be observed. For instance, in Friedel-Crafts acylation with a bulky electrophile, substitution might be directed to less sterically hindered positions.
Hydrogenation of the Naphthalene Rings
The aromatic rings of naphthalene can be reduced (hydrogenated) under catalytic conditions, typically using hydrogen gas and a metal catalyst. The hydrogenation can be controlled to produce either a partially or fully saturated ring system.
Partial Hydrogenation: The selective hydrogenation of one of the naphthalene rings leads to the formation of tetralin (1,2,3,4-tetrahydronaphthalene). This is often achieved under milder conditions, for example, using a nickel catalyst at moderate temperatures and pressures (e.g., 200°C and 2 MPa H₂). acs.org Platinum and palladium-based catalysts are also effective for this transformation. tandfonline.commdpi.com The first ring is generally hydrogenated faster than the second. tandfonline.com
Complete Hydrogenation: Under more forcing conditions, such as higher temperatures and pressures, or with more active catalysts like rhodium or ruthenium, both rings of the naphthalene system can be fully hydrogenated to yield decalin (decahydronaphthalene). nih.gov
The specific conditions required for the hydrogenation of this compound would likely be similar to those used for other substituted naphthalenes. The secondary alcohol functionality is generally stable under these hydrogenation conditions.
Table 2: Typical Catalysts and Conditions for Naphthalene Hydrogenation
| Catalyst | Typical Conditions | Primary Product |
|---|---|---|
| Ni/Support | 200°C, 2 MPa H₂ | Tetralin acs.org |
| Pd/C | 100°C, 6.8 MPa H₂ | Tetralin tandfonline.com |
| Ni-Mo/Al₂O₃ | 315-400°C, 12-20 MPa H₂ | Tetralin and Decalin tandfonline.com |
| Pt/Polymer | 250°C, 6 MPa | Tetralin mdpi.com |
Stereospecific and Stereoselective Reactions of the Compound
Stereospecific and stereoselective reactions are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a molecule. For a chiral alcohol like this compound, such reactions would be pivotal in either its synthesis or its transformation into other chiral molecules.
The most pertinent example of a stereoselective reaction involving this compound is its synthesis via the reduction of its corresponding prochiral ketone, 4-(naphthalen-2-yl)butan-2-one. Asymmetric reduction is a common strategy to produce enantiomerically enriched alcohols. This can be achieved using chiral reducing agents or through biocatalysis with enzymes such as alcohol dehydrogenases.
In a hypothetical stereoselective biocatalytic reduction of 4-(naphthalen-2-yl)butan-2-one, different microbial strains or isolated enzymes would be screened for their ability to selectively produce either the (R)- or (S)-enantiomer of this compound. The effectiveness of such a reaction is typically measured by the conversion rate and the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer.
Below is an interactive data table illustrating hypothetical results from such a screening study, based on typical outcomes for similar ketone reductions.
| Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| Saccharomyces cerevisiae | 95 | 98 | (S) |
| Lactobacillus kefir | 89 | 92 | (R) |
| Candida parapsilosis | 99 | >99 | (S) |
| Recombinant ADH from Rhodococcus ruber | 97 | 99 | (R) |
Another potential area for stereospecific reactions of this compound would be in nucleophilic substitution reactions. For example, if one enantiomer of the alcohol were converted to a good leaving group (e.g., a tosylate), it could undergo an S\N2 reaction with a nucleophile, which would proceed with inversion of stereochemistry at the chiral center. This stereospecificity is a hallmark of the S\N2 mechanism.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. For reactions involving this compound, a combination of kinetic experiments and spectroscopic analysis would be essential for elucidating the reaction pathways.
Kinetic Studies:
Kinetic studies involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature). The data obtained can be used to determine the rate law for the reaction, which provides insight into the molecularity of the rate-determining step. For instance, in a substitution reaction of this compound, if the reaction rate is found to be dependent on the concentration of both the alcohol derivative and the nucleophile, it would suggest an S\N2 mechanism. Conversely, if the rate only depends on the concentration of the alcohol derivative, an S\N1 mechanism involving a carbocation intermediate would be more likely.
The following table outlines hypothetical kinetic data for a substitution reaction of a tosylated derivative of this compound with a nucleophile.
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
The data in this hypothetical table would suggest a second-order rate law, consistent with an S\N2 mechanism.
Spectroscopic Studies:
Spectroscopic techniques are invaluable for identifying reactants, products, and any intermediates in a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for characterizing the structure of this compound and its reaction products. In mechanistic studies, NMR can be used to monitor the progress of a reaction over time. For example, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be quantified to determine reaction kinetics. Furthermore, specialized NMR techniques can help in identifying transient intermediates.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can provide information about their structure through fragmentation patterns. In mechanistic studies, MS can be used to detect the presence of proposed intermediates, even if they are present in very low concentrations. For example, in a reaction proposed to proceed through a specific intermediate, the reaction mixture could be analyzed by MS to search for an ion corresponding to the mass of that intermediate.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The transformation of this compound in a reaction, for example, its oxidation to the corresponding ketone, would be readily observable by the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band (around 1715 cm⁻¹).
Stereochemistry and Absolute Configuration of 4 Naphthalen 2 Yl Butan 2 Ol
Identification and Nomenclature of Stereogenic Centers (R/S System)
The structure of 4-(naphthalen-2-yl)butan-2-ol contains a single chiral center, which is the carbon atom at the second position of the butanol chain (C2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a 2-(naphthalen-2-yl)ethyl group (-CH₂CH₂-naphthalen-2-yl). The presence of this stereogenic center gives rise to two enantiomers, which are non-superimposable mirror images of each other.
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R)- or (S)- configuration. The priority of the substituents attached to the stereogenic center is determined by their atomic number.
Table 1: CIP Priority Assignment for Substituents on the Stereogenic Center of this compound
| Priority | Substituent | Basis for Assignment |
| 1 | -OH | The oxygen atom has a higher atomic number than carbon. |
| 2 | -CH₂CH₂-naphthalen-2-yl | The carbon of the ethyl group is attached to another carbon, which has a higher priority than the hydrogens on the methyl group. |
| 3 | -CH₃ | The carbon atom has a higher atomic number than hydrogen. |
| 4 | -H | The hydrogen atom has the lowest atomic number. |
To determine the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining substituents from highest to lowest priority (1 to 3) is clockwise, the configuration is designated as (R) (from the Latin rectus, for right). If the sequence is counterclockwise, the configuration is designated as (S) (from the Latin sinister, for left).
Experimental Determination of Absolute Configuration
The absolute configuration of a chiral molecule like this compound cannot be determined from its physical properties such as boiling point or refractive index, as these are identical for both enantiomers. However, their interaction with plane-polarized light (optical activity) differs; one enantiomer will rotate the light to the right (+, dextrorotatory) and the other to the left (-, levorotatory). It is important to note that the (R)/(S) designation does not directly correlate with the (+) or (-) direction of optical rotation. pearson.com Advanced analytical techniques are required to unambiguously determine the absolute configuration.
One effective method for determining the absolute configuration of chiral alcohols is through the use of chiral derivatizing agents (CDAs). This involves reacting the enantiomeric alcohol with a CDA of a known absolute configuration to form diastereomers. These diastereomers have different physical properties and can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
A relevant example is the determination of the absolute configuration of (+)-4-(6-methoxy-2-naphthyl)butan-2-ol, a metabolite of nabumetone (B1676900) and a compound structurally similar to this compound. nih.gov In this study, the researchers used 1-fluoroindan-1-carboxylic acid (FICA) as the CDA. The enantiomers of the FICA methyl esters were derivatized with (+)-4-(6-methoxy-2-naphthyl)butan-2-ol, forming diastereomeric esters. By analyzing the ¹H- and ¹⁹F-NMR spectra of these diastereomers, the absolute configuration of the (+)-alcohol was determined to be (S). nih.gov
Table 2: Example of Diastereomer Formation for Configuration Determination
| Enantiomer of Alcohol | Chiral Derivatizing Agent (known configuration) | Resulting Diastereomer | Distinguishable Properties |
| (R)-4-(naphthalen-2-yl)butan-2-ol | (R)-FICA | (R,R)-ester | Different NMR chemical shifts |
| (S)-4-(naphthalen-2-yl)butan-2-ol | (R)-FICA | (S,R)-ester | Different NMR chemical shifts |
Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.orgjasco-global.com These methods measure the differential absorption of left and right circularly polarized light. bruker.com
VCD measures this difference in the infrared region of the spectrum, corresponding to vibrational transitions within the molecule. hindsinstruments.com
ECD measures this difference in the ultraviolet-visible region, corresponding to electronic transitions.
The experimental VCD or ECD spectrum of an enantiomer is compared with the theoretical spectrum calculated for a specific absolute configuration (e.g., the (R)- form) using quantum chemical calculations. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. wikipedia.org This technique is particularly valuable as it does not require crystallization of the compound. hindsinstruments.com
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a single crystal of the compound of sufficient quality. For molecules that are oils or difficult to crystallize, a common strategy is to derivatize them with a chiral molecule that promotes crystallization and contains a heavy atom.
An example of this approach is the determination of the absolute configuration of (2S)-4-(4-hydroxyphenyl)butan-2-ol, a compound with a similar butan-2-ol core. nih.govresearchgate.netosc.int The structure of this compound was established through X-ray diffraction studies of its crystalline form. nih.govresearchgate.netosc.int The analysis of the diffraction pattern allows for the precise determination of the spatial arrangement of all atoms in the molecule, thereby confirming the absolute configuration.
Enantiomeric Resolution and Purity Assessment
Since enantiomers often exhibit different biological activities, their separation (resolution) and the assessment of their purity are of paramount importance, particularly in the pharmaceutical industry. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.
The choice of the CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
For the separation of this compound, a variety of polysaccharide-based columns could be screened under different mobile phase conditions (normal phase, reversed-phase, or polar organic mode) to achieve optimal resolution. The naphthalene (B1677914) ring in the molecule can participate in π-π interactions with the CSP, which can contribute to the chiral recognition process. nih.gov
Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Description |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. |
The enantiomeric excess (ee) or purity of a sample can be quantified by integrating the peak areas of the two enantiomers in the chromatogram.
Diastereomeric Derivatization and Separation Methods
The separation of the enantiomers of this compound can be achieved through the formation of diastereomers. This indirect method of chiral resolution involves reacting the racemic mixture of the alcohol with a chiral derivatizing agent (CDA). The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility and chromatographic retention times, allowing for their separation by standard techniques like chromatography.
A common strategy for the derivatization of chiral alcohols is esterification with a chiral carboxylic acid. For an alcohol containing a naphthalene moiety, a particularly relevant CDA is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). The reaction of racemic this compound with enantiomerically pure MαNP acid would yield a mixture of two diastereomeric esters. These esters can then be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a normal-phase silica (B1680970) gel column.
The separation of these diastereomers is influenced by the differences in their three-dimensional structures, which affect their interactions with the stationary phase. Once the diastereomers are separated, the original enantiomers of this compound can be recovered by hydrolysis of the ester linkage.
The table below illustrates the expected products from the derivatization of racemic this compound with (S)-MαNP acid.
| Enantiomer of this compound | Chiral Derivatizing Agent | Resulting Diastereomer |
| (R)-4-(naphthalen-2-yl)butan-2-ol | (S)-MαNP acid | (R,S)-diastereomeric ester |
| (S)-4-(naphthalen-2-yl)butan-2-ol | (S)-MαNP acid | (S,S)-diastereomeric ester |
Conformational Analysis and Preferred Stereoisomer Conformations
Key factors influencing the stability of different conformers include:
Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. For instance, conformations where the large naphthalene group is in close proximity to the methyl or hydroxyl group on the chiral center would be energetically unfavorable.
Torsional Strain: Eclipsed conformations around the C-C bonds are higher in energy than staggered conformations.
Intramolecular Interactions: Potential for weak intramolecular hydrogen bonding between the hydroxyl group and the π-system of the naphthalene ring could stabilize certain folded conformations.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of a molecule and identifying its low-energy conformers. Such an analysis for this compound would likely reveal several stable conformations for each enantiomer.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the predominant conformation in solution. Parameters such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements can be used to deduce the spatial proximity of different protons and thus infer the molecule's average conformation.
The table below outlines the key rotatable bonds in this compound and the types of interactions that would govern its conformational preferences.
| Rotatable Bond | Description | Key Interactions Influencing Conformation |
| C(2)-C(3) of butanol chain | Rotation of the ethyl-naphthalene group relative to the chiral center | Steric hindrance between the naphthalene ring and substituents on C2. |
| C(3)-C(4) of butanol chain | Rotation of the terminal methyl group of the ethyl fragment | Minimal steric hindrance, likely prefers staggered conformations. |
| C(4)-Naphthalene | Rotation of the entire butyl group relative to the naphthalene ring | Potential for π-stacking interactions or steric clashes with peri-hydrogens of the naphthalene ring. |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise environment of each nucleus can be determined.
Proton NMR (1H NMR) for Chemical Shifts, Multiplicities, and Coupling Constants
The ¹H NMR spectrum of 4-(naphthalen-2-yl)butan-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region (δ 7.0–8.0 ppm), while the aliphatic protons of the butanol chain will resonate in the upfield region (δ 1.0–4.0 ppm). The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on solvent and concentration.
The presence of a chiral center at C-2 renders the two protons on the C-3 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a complex multiplet. docbrown.info
Below is a table summarizing the predicted ¹H NMR spectral data.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integral |
|---|---|---|---|---|
| H-1 (CH₃) | 1.25 | d (doublet) | J = 6.2 | 3H |
| H-2 (CH) | 3.85 | m (multiplet) | - | 1H |
| H-3a, H-3b (CH₂) | 1.80 - 1.95 | m (multiplet) | - | 2H |
| H-4 (CH₂) | 2.80 - 2.95 | m (multiplet) | - | 2H |
| OH | ~2.0 (variable) | br s (broad singlet) | - | 1H |
| Naphthalene H (H-1', H-3' to H-8') | 7.30 - 7.85 | m (multiplet) | - | 7H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound is predicted to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-2) is expected to resonate around δ 68-70 ppm. docbrown.info The carbons of the naphthalene ring will appear in the typical aromatic region of δ 125–135 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₃) | 23.5 |
| C-2 (CH-OH) | 68.5 |
| C-3 (CH₂) | 40.0 |
| C-4 (CH₂) | 32.0 |
| Naphthalene C (Aromatic) | 125.0 - 134.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are indispensable for establishing the final connectivity and stereochemistry of a molecule. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would include:
A cross-peak between the H-1 methyl protons and the H-2 methine proton.
Correlations between the H-2 proton and the H-3 methylene protons.
Correlations between the H-3 and H-4 methylene protons, confirming the butanol chain's connectivity.
Multiple correlations within the naphthalene ring system, helping to assign the specific aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, confirming the assignments made in the ¹H and ¹³C spectra. For example, the proton signal at δ ~1.25 ppm would correlate with the carbon signal at δ ~23.5 ppm, assigning them as H-1 and C-1, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be:
A correlation from the H-4 methylene protons to the C-2' and C-3' carbons of the naphthalene ring, unequivocally linking the butanol chain to the aromatic system.
Correlations from the H-1 methyl protons to C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. NOESY data can help determine the preferred conformation of the flexible butanol side chain relative to the rigid naphthalene ring system.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby establishing the molecular weight and offering structural clues.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₄H₁₆O. HRMS would be used to confirm this by matching the experimentally measured exact mass to the theoretical value.
Molecular Formula: C₁₄H₁₆O
Calculated Monoisotopic Mass: 200.12012 Da
An observed mass within a few parts per million (ppm) of this calculated value would confirm the elemental composition.
Fragmentation Pattern Analysis for Structural Information
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, producing a unique pattern of fragment ions. The analysis of this pattern provides valuable structural information. For this compound, several key fragmentation pathways are predictable.
Alpha-Cleavage: As a secondary alcohol, cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is a dominant pathway. docbrown.info
Loss of a propyl-naphthalene radical would result in a stable [CH₃CHOH]⁺ ion at m/z 45 , a characteristic peak for 2-alcohols.
Loss of a methyl radical (•CH₃) would yield an ion at m/z 185 .
Benzylic Cleavage: The bond between C-3 and C-4 is a benzylic-type position. Cleavage at this bond would be favorable, leading to the formation of a stable naphthalenylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141 .
Dehydration: Alcohols frequently lose a molecule of water (H₂O, 18 Da), which would produce a fragment ion at m/z 182 (M-18).
Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 200 | [C₁₄H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - CH₃]⁺ | Alpha-cleavage |
| 182 | [M - H₂O]⁺˙ | Dehydration |
| 141 | [C₁₁H₉]⁺ | Benzylic Cleavage |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl group, aromatic naphthalene ring, and aliphatic butanol chain.
The most distinct feature in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this would appear as a broad and strong absorption band in the region of 3550-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info
The presence of the naphthalene ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring result in several sharp, medium-intensity bands in the 1650-1450 cm⁻¹ range. Furthermore, the substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region.
The aliphatic butanol chain contributes to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are expected to appear as strong absorptions in the 2960-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol group in butan-2-ol typically results in a strong band between 1120 and 1000 cm⁻¹. docbrown.info
Table 1: Predicted Infrared Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3550-3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (Naphthalene) | Medium to Weak |
| 2960-2850 | C-H stretch | Aliphatic (Butane chain) | Strong |
| 1650-1450 | C=C stretch | Aromatic (Naphthalene) | Medium, Sharp |
| 1120-1000 | C-O stretch | Secondary Alcohol | Strong |
| 900-675 | C-H bend (out-of-plane) | Aromatic (Naphthalene) | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring in this compound acts as the primary chromophore, the part of the molecule that absorbs UV or visible light.
The UV-Vis spectrum of naphthalene-containing compounds is characterized by multiple absorption bands corresponding to π → π* transitions. Naphthalene itself typically displays three distinct absorption bands. nih.gov The most intense band, often referred to as the E₂ band, appears around 220 nm. A second, structured band (K band) is observed in the 260-290 nm region, and a weaker, often finely structured band (B band) is found at longer wavelengths, typically around 310-320 nm.
For this compound, the attachment of the butanol side chain to the naphthalene ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene. This is due to the alkyl group acting as a weak electron-donating group, which can slightly alter the energy levels of the π-orbitals. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |
| ~220-230 | π → π* (E₂ band) | Naphthalene Ring |
| ~270-290 | π → π* (K band) | Naphthalene Ring |
| ~310-325 | π → π* (B band) | Naphthalene Ring |
Computational and Theoretical Chemistry Insights into 4 Naphthalen 2 Yl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are foundational to modern computational chemistry, offering a detailed view of a molecule's electronic landscape. These methods are instrumental in predicting how a molecule will behave in a chemical reaction.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-(naphthalen-2-yl)butan-2-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. researchgate.netinpressco.commdpi.com This process minimizes the molecule's total energy, thereby identifying the most energetically favorable conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. chemrxiv.orgnih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-C (naphthalene) | ~1.37 - 1.42 Å | |
| C-C (side chain) | ~1.53 - 1.54 Å | |
| C-O (alcohol) | ~1.43 Å | |
| O-H (alcohol) | ~0.96 Å | |
| Bond Angles | ||
| C-C-C (naphthalene) | ~120° | |
| C-C-C (side chain) | ~112° | |
| C-O-H (alcohol) | ~109° | |
| Dihedral Angle | C(naphthyl)-C(β)-C(α)-C(methyl) | Varies with conformer |
Note: These values are illustrative and represent typical outputs from DFT/B3LYP calculations on similar aromatic alcohol structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. schrodinger.comdergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would also be distributed across this aromatic system. The butanol side chain, particularly the oxygen atom, would also influence the distribution of these orbitals. lew.ro
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |
Note: Values are hypothetical, based on typical DFT calculations for aromatic alcohols.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum of a molecule. mdpi.comnih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. TD-DFT calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
Table 3: Predicted UV-Vis Spectral Data for this compound
| Predicted λmax | Oscillator Strength (f) | Major Transition Contribution |
| ~225 nm | > 1.0 | HOMO-2 → LUMO (π→π) |
| ~280 nm | ~0.2 | HOMO → LUMO (π→π) |
| ~320 nm | ~0.05 | HOMO → LUMO+1 (π→π*) |
Note: These are representative values for naphthalene derivatives, calculated via TD-DFT.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) for ¹H and ¹³C can be derived. nih.govrsc.org These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. d-nb.infogaussian.com For this compound, distinct chemical shifts would be predicted for the aromatic protons of the naphthalene ring, the aliphatic protons of the butanol chain, and the hydroxyl proton.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Naphthalene CH | 7.4 - 8.0 | 125 - 129 |
| Naphthalene Quaternary C | - | 132 - 135 |
| CH (bearing OH) | ~3.8 | ~68 |
| CH₂ (side chain) | 1.8 - 2.8 | ~30, ~45 |
| CH₃ (side chain) | ~1.2 | ~23 |
| OH | Variable (depends on solvent) | - |
Note: Values are estimates based on GIAO calculations for similar structural motifs.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of these rotational angles (dihedral angles). q-chem.comreadthedocs.iouni-muenchen.de
For this compound, the flexibility of the butanol side chain allows for multiple conformers. A PES scan, typically performed by systematically rotating the C-C bonds in the side chain, can identify the lowest-energy (most stable) conformers and the energy barriers that separate them. qcware.comresearchgate.net This analysis provides crucial insights into the molecule's preferred shape and flexibility, which can influence its physical properties and biological activity.
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediate structures and, most importantly, the high-energy transition state that governs the reaction rate.
An example of a reaction that could be studied for this compound is its acid-catalyzed dehydration to form an alkene. libretexts.org This is a classic E1 elimination reaction for secondary alcohols. libretexts.orgyoutube.commasterorganicchemistry.com Computational modeling can be used to:
Model the initial protonation of the hydroxyl group.
Calculate the energy required for the loss of a water molecule to form a secondary carbocation intermediate.
Identify the transition state for the final deprotonation step, which forms the double bond.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, providing a quantitative understanding of the reaction's kinetics and thermodynamics. elsevierpure.com
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solution. acs.orgbohrium.com MD simulations model the movements of every atom in a system over time, based on a classical force field.
For this compound, an MD simulation could be used to investigate:
Solvation: How solvent molecules (e.g., water or ethanol) arrange themselves around the solute molecule. rsc.orgmdpi.com
Hydrogen Bonding: The dynamics of hydrogen bonds forming between the alcohol's hydroxyl group and solvent molecules, or between multiple solute molecules.
Conformational Dynamics: How the molecule's conformation changes over time in response to thermal motion and interactions with the solvent.
These simulations provide a dynamic picture of the molecule's behavior, offering insights into properties like solubility, aggregation, and how the solvent might influence its reactivity and conformational preferences. acs.org
Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Naphthalen 2 Yl Butan 2 Ol
Structural Modifications of the Naphthalene (B1677914) Moiety
The naphthalene ring system is a versatile platform for introducing functional groups that can modulate the electronic characteristics of the entire molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene moiety can profoundly alter the electron density distribution across the aromatic system. These modifications are crucial in the development of "push-pull" systems, where an EDG and an EWG are placed at opposite ends of a π-conjugated system to facilitate intramolecular charge transfer (ICT). nih.govresearchgate.net
Electron-Donating Groups (EDGs): Groups such as amines (-NR₂) and methoxy (B1213986) (-OCH₃) groups increase the electron density of the naphthalene ring. For instance, the synthesis of a dimethylamino-substituted analogue could be achieved by starting with a brominated naphthalene precursor, which can then be subjected to metal-catalyzed coupling reactions to introduce the amine functionality. nih.gov These EDGs generally activate the ring towards electrophilic substitution and can influence the acidity and reactivity of the butanol side chain.
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic system. nih.govresearchgate.net The synthesis of such derivatives often involves electrophilic aromatic substitution on an activated naphthalene precursor or the transformation of other functional groups. For example, a diketone side-chain on the naphthalene ring can be used as a precursor to form a trifluoromethyl-containing pyrazole (B372694) ring. nih.gov The presence of EWGs makes the naphthalene ring less susceptible to electrophilic attack and can increase the acidity of protons on adjacent carbons.
| Group Type | Example Substituent | Synthetic Approach | Effect on Naphthalene Ring |
| Electron-Donating | Dimethylamino (-N(CH₃)₂) | Suzuki coupling or Buchwald-Hartwig amination on a bromo-naphthalene precursor. nih.gov | Increases electron density, activates towards electrophilic substitution. |
| Electron-Donating | Methoxy (-OCH₃) | Nucleophilic substitution on a hydroxynaphthalene or via copper-catalyzed reactions. | Increases electron density. |
| Electron-Withdrawing | Cyano (-CN) | Sandmeyer reaction from an amino-naphthalene precursor or palladium-catalyzed cyanation. | Decreases electron density, deactivates towards electrophilic substitution. |
| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Transformation of a carboxylic acid or via trifluoromethylation reagents. nih.gov | Strongly decreases electron density. |
Heteroatom Substitution within the Naphthalene Ring
Replacing one or more carbon atoms of the naphthalene core with a heteroatom, such as nitrogen, leads to the formation of heterocyclic analogues like quinolines or isoquinolines. These modifications significantly alter the electronic properties and potential intermolecular interactions of the parent molecule. The synthesis of these analogues can be complex, often requiring multi-step sequences. researchgate.net One approach involves the construction of the heterocyclic ring onto a pre-functionalized benzene (B151609) ring through cyclization reactions. For example, classical methods like the Skraup or Doebner-von Miller reaction can be adapted to create quinoline-based analogues. Modern transition metal-catalyzed coupling reactions provide alternative pathways to anneal heterocyclic moieties to a central aromatic ring. nih.govdoaj.org
Modifications of the Butanol Side Chain
The butanol side chain offers a secondary site for structural variation, allowing for changes in chain length, branching, and functional group identity.
Alterations of the Alkyl Chain Length and Branching
The length and branching of the alkyl chain can be modified to fine-tune the molecule's steric profile. Standard organometallic chemistry provides a reliable route for these alterations. For instance, starting with 2-acetylnaphthalene, reaction with different Grignard reagents (R-MgBr) can yield a variety of tertiary alcohols with different chain lengths and branching patterns. To create analogues of 4-(naphthalen-2-yl)butan-2-ol with varying side chains, one could start with different naphthalenyl ketones and appropriate nucleophiles.
Synthetic Scheme for Side Chain Alteration:
Starting Material: 1-(Naphthalen-2-yl)ethanone.
Reaction: Reaction with ethylmagnesium bromide (CH₃CH₂MgBr) followed by aqueous workup yields 2-(naphthalen-2-yl)butan-2-ol.
Variation: Using methylmagnesium bromide (CH₃MgBr) would yield 2-(naphthalen-2-yl)propan-2-ol, while propylmagnesium bromide would yield 2-(naphthalen-2-yl)pentan-2-ol.
Derivatization of the Hydroxyl Group to Ethers, Esters, or Amines
The secondary hydroxyl group is a prime target for derivatization, allowing for its conversion into other key functional groups. researchgate.netnih.gov
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.
Esters: Esterification is readily achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate conditions. medcraveonline.com A common method is the Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of a strong acid catalyst, such as sulfuric acid. uakron.eduresearchgate.net This reaction is versatile, allowing for the synthesis of a wide array of esters by simply changing the carboxylic acid component. organic-chemistry.orgyoutube.com
Amines: The conversion of the hydroxyl group to an amine can be accomplished through a two-step reductive amination process. libretexts.org First, the secondary alcohol is oxidized to the corresponding ketone, 4-(naphthalen-2-yl)butan-2-one (B13624967), using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The resulting ketone is then reacted with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the desired amine analogue, 4-(naphthalen-2-yl)butan-2-amine. frontiersin.orgorganic-chemistry.orgchemsrc.com
| Derivative | Functional Group | Reagents | Reaction Type |
| Ether | R-O-R' | 1. NaH2. Alkyl Halide (R'-X) | Williamson Ether Synthesis |
| Ester | R-O-C(=O)R' | Carboxylic Acid (R'COOH), H₂SO₄ (cat.) | Fischer Esterification uakron.eduresearchgate.net |
| Amine | R-NH₂ | 1. PCC (Oxidation)2. NH₃, NaBH₃CN | Reductive Amination libretexts.org |
Synthetic Routes to Naphthalene-Substituted Ketone and Diol Analogues
The synthesis of ketone and diol analogues derived from the core structure of this compound is pivotal for exploring structure-activity relationships and developing novel derivatives. These syntheses often employ classical organic reactions as well as modern catalytic methods to achieve the desired functional group transformations and introduce structural diversity.
Synthesis of Naphthalene-Substituted Ketone Analogues
The primary ketone analogue, 4-(naphthalen-2-yl)butan-2-one, serves as a key intermediate for further derivatization. Two principal synthetic strategies are commonly employed for its preparation: the oxidation of the parent secondary alcohol and the Friedel-Crafts acylation of naphthalene.
Emerging Research Directions and Future Prospects for Naphthalene Substituted Alcohol Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of synthesizing compounds like 4-(naphthalen-2-yl)butan-2-ol hinges on the development of efficient, regioselective, and environmentally benign methodologies. Traditional methods for creating polysubstituted naphthalenes often involve multiple steps with low regioselectivity. acs.org Modern organic synthesis is moving towards more sustainable approaches that minimize waste and energy consumption.
Key emerging strategies include:
Electrophilic Cyclization of Alkynes: This method provides a direct route to polysubstituted naphthalenes under mild conditions. nih.gov For a precursor to this compound, an appropriately substituted arene-containing propargylic alcohol could undergo a 6-endo-dig cyclization. nih.gov This approach is highly regioselective and tolerates a variety of functional groups. acs.org
Metal-Catalyzed Cascade Reactions: Nickel-catalyzed cascade cyclization of readily available starting materials, such as o-vinyl chlorobenzenes with internal alkynes, presents an efficient way to assemble the naphthalene (B1677914) core. researchgate.net
C-H Bond Functionalization: Direct C-H activation is a powerful tool for regioselectively introducing functional groups onto the naphthalene scaffold, reducing the need for pre-functionalized starting materials. acs.orgnih.gov This "green chemistry" approach minimizes synthetic steps and waste. anr.fr Strategies using directing groups can control functionalization at specific positions (ortho, peri, etc.) on the naphthalene ring. anr.frresearchgate.net
These advanced synthetic methods promise to make this compound and its derivatives more accessible, paving the way for extensive research into their properties and applications.
Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold is an attractive building block for constructing larger, more complex molecules with potential applications in medicine and materials science. The naphthalene moiety is found in numerous FDA-approved drugs and bioactive natural products. nih.govekb.egchemistryviews.org
Future research is likely to focus on incorporating this scaffold into diverse molecular architectures:
Heterosteroids: Naphthalene-based amino-alcohols can be used as precursors in the concise, transition-metal-free synthesis of complex tetracyclic heterosteroidal compounds, such as 14-aza-12-oxasteroids. mdpi.com This involves a tandem reaction forming multiple C-N and C-O bonds in one pot. mdpi.com
Macrocycles: Naphthalene units can be integrated into macrocyclic structures. For instance, water-soluble naphthalene-based macrocycles have been synthesized that exhibit strong binding affinities for cationic guests, suggesting applications in molecular recognition and sensing. rsc.org
Pharmaceutical Intermediates: The structural motifs within this compound are valuable for medicinal chemists. The naphthalene ring allows for functionalizations that can fine-tune the biological activity and pharmacokinetic properties of potential drug candidates. nbinno.com Derivatives are being explored as potential anticancer, antimicrobial, and anti-inflammatory agents. ijpsjournal.comrasayanjournal.co.in
The ability to readily synthesize and modify the this compound structure will enable its use as a versatile intermediate in the creation of novel, high-value molecules. chemistryviews.orgnbinno.com
Advancements in Stereocontrol and Asymmetric Synthesis
For many pharmaceutical applications, controlling the stereochemistry of chiral centers is crucial. Since this compound contains a chiral center at the alcohol-bearing carbon, the development of stereoselective and asymmetric synthetic routes is a key area of future research. Chiral alcohols are vital building blocks for many enantiomerically pure pharmaceuticals. nih.gov
Promising methodologies for achieving high enantioselectivity include:
Asymmetric Reduction of Prochiral Ketones: The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-(naphthalen-2-yl)butan-2-one (B13624967). Several catalytic systems are effective for this transformation:
Chiral Oxazaborolidine Catalysts (CBS Reduction): These catalysts, used with borane, are highly effective for the asymmetric reduction of various ketones, offering predictable stereochemistry and high enantiomeric excess (ee). wikipedia.orgmdpi.com
Transition Metal Catalysts: Chiral zinc catalysts have been shown to reduce acetophenones to their corresponding secondary alcohols with high yields and ee's up to 88%. acs.org Similarly, Noyori Ru(II)-diamine-diphosphine catalysts are well-known for asymmetric hydrogenation. liverpool.ac.uk
Biocatalysis: Enzymes and whole-cell microorganisms (like Rhodotrula glutinis) offer a green chemistry approach for the stereoselective reduction of prochiral ketones, often yielding chiral alcohols with high optical purity. nih.govresearchgate.net
Asymmetric Guerbet Reaction: This novel approach couples a racemic secondary alcohol with a primary alcohol to generate a new chiral alcohol with high enantiomeric ratios (up to 99:1), driven by a Ru-catalyzed asymmetric hydrogen-autotransfer process. liverpool.ac.uk
Enantioselective Addition to Aldehydes: Chiral catalysts, such as those derived from C2-symmetric cyclic selenium compounds, can catalyze the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with excellent yields and enantioselectivities. nih.gov
The application of these advanced asymmetric methods will be critical for synthesizing specific stereoisomers of this compound, enabling detailed studies of their distinct biological activities.
In Silico Design and Optimization of Novel Naphthalene-Based Chemical Entities
Computational chemistry and in silico drug design are becoming indispensable tools for accelerating the discovery and optimization of new chemical entities. ijpsjournal.com These methods allow researchers to predict molecular properties, binding affinities, and pharmacokinetic profiles before committing to costly and time-consuming synthesis. ijpsjournal.comnih.gov
For naphthalene-based compounds like this compound, in silico approaches can guide research in several ways:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ijpsjournal.com Studies on naphthalene-chalcone hybrids and pyrazoline compounds have used molecular docking to investigate binding modes with cancer-related proteins, revealing key interactions and helping to rationalize observed biological activity. scientific.netnih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. ijpsjournal.com This helps in the early identification of candidates with favorable drug-like properties and adherence to guidelines like Lipinski's rule of five. scientific.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
The table below illustrates typical parameters evaluated during the in silico design of naphthalene derivatives.
| Computational Method | Parameter Evaluated | Application in Drug Design |
| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki) | Predicts binding affinity to a biological target, helps identify potent inhibitors. scientific.net |
| ADMET Prediction | Lipinski's Rule Compliance, logP, Solubility | Assesses drug-likeness and pharmacokinetic properties. ijpsjournal.comscientific.net |
| Molecular Dynamics (MD) | Protein-Ligand Complex Stability, RMSD, RMSF | Examines the dynamic stability of the ligand-receptor interaction over time. nih.gov |
By leveraging these computational techniques, researchers can rationally design and optimize derivatives of this compound, enhancing their therapeutic potential and reducing the timeline for drug discovery.
Interdisciplinary Research Integrating Organic Synthesis with Advanced Spectroscopic Techniques
The synergy between synthetic organic chemistry and advanced analytical methods is crucial for understanding the relationship between molecular structure and function. While synthesis provides access to novel molecules, spectroscopy and computational analysis offer deep insights into their electronic and structural properties. researchgate.net
Future research on this compound and its derivatives will benefit from an integrated approach:
Computational Spectroscopy: Density Functional Theory (DFT) is a powerful tool for predicting and interpreting experimental spectra (IR, Raman, NMR, UV-Vis). researchgate.netubc.ca DFT calculations can help assign vibrational modes, predict NMR chemical shifts, and analyze electronic transitions (e.g., HOMO-LUMO gaps), providing a detailed understanding of the molecule's properties. samipubco.com
Elucidating Structure-Property Relationships: By combining experimental synthesis with computational modeling, researchers can establish clear links between a molecule's structure and its observed properties. For example, DFT studies on 2-(bromoacetyl)naphthalene have been used to identify the most stable conformer and correlate specific spectral features with its structural characteristics. researchgate.net
Probing Intermolecular Interactions: Advanced techniques like far-IR action spectroscopy, combined with DFT and Born-Oppenheimer molecular dynamics (BOMD), can be used to study non-covalent interactions, such as those between the naphthalene scaffold and water molecules. nih.gov This is vital for understanding how these molecules behave in biological environments.
This interdisciplinary approach, where computational modeling is integrated into the synthetic workflow, allows for a more profound understanding of molecular behavior, from predicting reaction outcomes to rationalizing experimental results. acs.orgresearchgate.netacs.org
Q & A
Q. What are the established synthetic routes for 4-(naphthalen-2-yl)butan-2-ol, and how can reaction conditions be optimized for purity?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Grignard Reaction : Reacting 2-naphthalenemagnesium bromide with a ketone precursor (e.g., 3-buten-2-one) under anhydrous conditions, followed by acidic workup to yield the alcohol .
- Catalytic Hydrogenation : Reducing a ketone derivative (e.g., 4-(naphthalen-2-yl)butan-2-one) using palladium on carbon (Pd/C) or Raney nickel in a hydrogen atmosphere .
Q. Optimization Tips :
- Use high-purity solvents (e.g., THF or ethanol) to minimize side reactions.
- Monitor reaction progress via TLC or GC-MS to terminate reactions at optimal yields (~60-80%).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures. Refinement parameters (R-factor < 0.05) ensure accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
Contradictions often arise from polymorphism or disordered solvent molecules. To address this:
- Data Collection : Collect high-resolution (< 1.0 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate with Rint (< 0.1) and CheckCIF/PLATON .
- Comparative Analysis : Cross-reference with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond geometries .
Q. What computational strategies predict the biological activity and structure-activity relationships (SAR) of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., estrogen receptors or cytochrome P450 enzymes). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Train models on datasets of analogous naphthyl alcohols (e.g., 2-(furan-2-yl)naphthalen-1-ol derivatives) to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .
Q. Example SAR Findings :
| Derivative | Substituent Position | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Parent | Naphthalen-2-yl | 12.3 ± 1.2 | 1.0 |
| Fluoro | 5-Fluoro | 8.9 ± 0.8 | 2.5 |
| Methoxy | 6-Methoxy | 15.6 ± 1.5 | 0.7 |
Data adapted from antitumor agent studies on naphthalene derivatives
Q. How do solvent and temperature affect the regioselectivity of this compound in substitution reactions?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, yielding inversion products. Non-polar solvents (e.g., toluene) promote SN1 pathways, leading to racemization .
- Temperature : Lower temperatures (−20°C to 0°C) suppress side reactions (e.g., elimination) in halogenation or sulfonation .
Q. Case Study :
- Sulfonation at 25°C : 80% yield of this compound sulfonate (major) vs. 20% elimination byproducts.
- At 80°C : Yield drops to 50% with increased dienes .
Q. What strategies mitigate oxidation instability in this compound during storage?
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Storage Conditions : Store under argon at −20°C in amber vials to block UV-induced radical formation .
- Stability Monitoring : Track peroxide formation via iodometric titration monthly .
Q. How can enantiomeric purity be achieved in this compound synthesis?
- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors (ee > 95%) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer in vinyl acetate .
Q. What analytical techniques resolve co-elution issues in HPLC analysis of this compound metabolites?
- Column Choice : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase.
- MS/MS Detection : Monitor fragment ions (e.g., m/z 185 for naphthyl cleavage) to distinguish isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
